

A Comparative Guide to the NMR Spectroscopic Characterization of Vinylborane Adducts

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For Researchers, Scientists, and Drug Development Professionals

The formation of adducts between **vinylborane**s and Lewis bases is a fundamental reaction in organoboron chemistry, yielding versatile intermediates for organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of these adducts in solution. This guide provides a comparative overview of the NMR spectroscopic features of various **vinylborane** adducts, supported by experimental data and detailed protocols to aid in their unambiguous identification.

Introduction to Vinylborane Adducts and their NMR Signatures

Vinylboranes are organoboron compounds containing a carbon-carbon double bond directly attached to a boron atom. The boron center in a three-coordinate **vinylborane** possesses an empty p-orbital, rendering it Lewis acidic and susceptible to coordination by Lewis bases (e.g., N-heterocyclic carbenes, phosphines, pyridines). Upon adduct formation, the geometry and electronic environment of the boron atom change from trigonal planar (sp²) to tetrahedral (sp³). This change is accompanied by distinct shifts in the NMR spectra, particularly in the ¹¹B NMR, but also significantly in ¹H and ¹³C NMR.

The stability and spectroscopic properties of these adducts are influenced by the steric and electronic nature of both the **vinylborane** and the Lewis base.[1] This guide will focus on the key NMR parameters used to characterize and differentiate these adducts.



Comparative NMR Data of Vinylborane Adducts

The coordination of a Lewis base to a **vinylborane** induces characteristic changes in the chemical shifts of the vinyl protons and carbons, as well as a significant upfield shift in the ¹¹B NMR spectrum. Below is a summary of typical NMR data for different classes of **vinylborane** adducts.

N-Heterocyclic Carbene (NHC)-Vinylborane Adducts

N-Heterocyclic carbenes are strong σ -donors that form stable adducts with **vinylborane**s. The formation of these adducts can be monitored by multinuclear NMR spectroscopy.[2][3]

Compound	Solvent	¹ H NMR (δ, ppm) Vinyl Protons	¹³ C NMR (δ, ppm) Vinyl Carbons	¹¹ Β NMR (δ, ppm)	Reference
{1,3- bis[(Z)-1'- phenylpropen -2'-yl]- imidazolyl-2- ylidene- borane} (2b)	CDCl₃	Not explicitly reported	131.1, 126.9	-36.6	[2]
{1,3-bis[but- 1-en-2-yl]- imidazolyl-2- ylidene- borane} (2d)	THF-ds	Not explicitly reported	Not explicitly reported	-36.5	[2]

Table 1: NMR Spectroscopic Data for NHC-Vinylborane Adducts.

Phosphine-Vinylborane Adducts

Phosphines are another important class of Lewis bases that form adducts with boranes. The ³¹P NMR chemical shift provides a direct probe for adduct formation, typically shifting downfield upon coordination.[1] The ¹¹B NMR signal often appears as a doublet due to coupling with the ³¹P nucleus.[4]



Adduct Type	Solvent	Typical ¹¹ B NMR (δ, ppm)	Typical ¹J(B,P) (Hz)	Typical ³¹ P NMR (δ, ppm)	Reference
Phosphinine- BH ₃ Adduct (4-BH ₃)	CD ₂ Cl ₂	-35.3 (dq)	18	163.1	[4]
Phosphinine- B(C_6F_5) ₃ Adduct (6- B(C_6F_5) ₃)	CD2Cl2	Not reported	Not reported	157.0	[4]

Table 2: Representative NMR Data for Phosphine-Borane Adducts. Note: While these are not strictly **vinylborane** adducts, the phosphinine system contains a P-C double bond within an aromatic ring, and the principles of adduct characterization are analogous.

Pyridine-Vinylborane Adducts

Pyridine and its derivatives are common Lewis bases used to form adducts with boranes. The formation of the B-N bond leads to changes in the chemical shifts of the pyridine ring protons and a characteristic upfield shift of the ¹¹B NMR signal.[5][6]

Adduct	Solvent	¹¹ B NMR (δ, ppm)	Reference
2-Trimethylstannyl- pyridine · BEt ₃ (2a)	C ₆ D ₆	+2.5	[5]
2-Trimethylstannyl- pyridine · 9-BBN (2b)	C ₆ D ₆	+9.8	[5]
Pyridine · B(CN)₃ (1)	CD₃CN	-33.9	[6]

Table 3: ¹¹B NMR Data for Pyridine-Borane Adducts. Note: These examples illustrate the effect of adduct formation on the ¹¹B chemical shift.

Experimental Protocols



Accurate NMR characterization of **vinylborane** adducts often requires handling air- and moisture-sensitive compounds.[7][8] The following is a general protocol for the preparation of an NMR sample under an inert atmosphere.

Protocol: Preparation of an Air-Sensitive NMR Sample using a J. Young Tube

Materials:

- J. Young NMR tube
- Schlenk line with an appropriate adapter for the NMR tube
- Syringe and needle or cannula
- Dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈, CD₂Cl₂)
- Vinylborane adduct sample

Procedure:

- Drying the NMR Tube: Ensure the J. Young NMR tube is thoroughly dried in an oven and allowed to cool under vacuum or in a desiccator.
- Inert Atmosphere: Attach the sealed J. Young NMR tube to a Schlenk line via an adapter. Evacuate the tube and refill with an inert gas (e.g., nitrogen or argon). Repeat this cycle at least three times to ensure an inert atmosphere.
- Sample Addition: Under a positive pressure of inert gas, remove the glass stopper from the
 adapter, raise the NMR tube, and remove the J. Young Teflon valve. Quickly add the solid
 vinylborane adduct to the NMR tube. Lower the NMR tube and seal the adapter with a
 rubber septum.
- Solvent Addition: Using a dry, gas-tight syringe, add the required amount of deuterated solvent (typically 0.5-0.6 mL) to the NMR tube through the septum.[8]

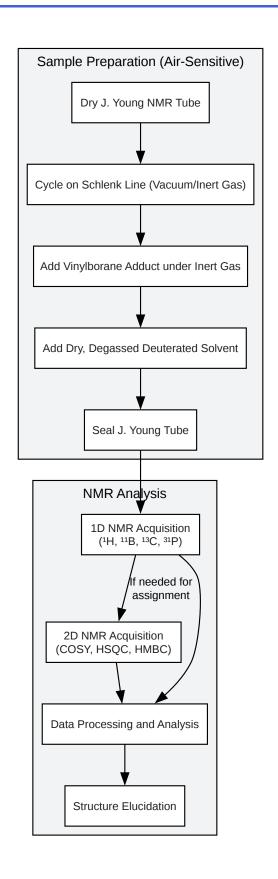


- Sealing the Tube: Under a positive flow of inert gas, carefully remove the septum and reinsert and close the J. Young Teflon valve. The NMR tube is now sealed and can be detached from the Schlenk line for analysis.
- · Acquiring Spectra:
 - ¹H NMR: Acquire a standard ¹H NMR spectrum. The vinyl proton signals are of particular interest.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
 - ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals can be broad.[9][10] Using quartz NMR tubes can reduce background signals from borosilicate glass.[9][10]
 - 2D NMR: If necessary, perform 2D NMR experiments such as ¹H-¹³C HSQC/HMBC to assign proton and carbon signals unambiguously, or ¹H-¹¹B HMBC to correlate protons to the boron atom.[11] For phosphine adducts, ¹H-³¹P correlation experiments can be useful.

Visualizing NMR Characterization Workflow and Adduct Structures

The following diagrams illustrate the general workflow for NMR characterization and the structural changes upon adduct formation.

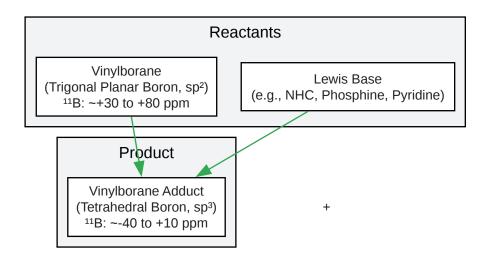




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Caption: Experimental workflow for the NMR characterization of air-sensitive **vinylborane** adducts.



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Caption: General reaction scheme for the formation of a **vinylborane** adduct and associated ¹¹B NMR shift changes.

Conclusion

The NMR spectroscopic characterization of **vinylborane** adducts relies on a multi-nuclear approach, with ¹¹B NMR providing the most direct evidence of adduct formation through a significant upfield chemical shift. ¹H and ¹³C NMR are essential for characterizing the vinyl group and the Lewis base moiety, while 2D correlation experiments provide unambiguous structural assignments. For adducts with NMR-active nuclei like ³¹P, heteronuclear NMR is invaluable. Careful handling of these often air-sensitive compounds using appropriate techniques is critical for obtaining high-quality, reliable data. This guide provides a foundational framework for researchers to confidently characterize and compare novel **vinylborane** adducts.

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